molecular formula C20H18O5 B106327 6-Prenylapigenin CAS No. 68097-13-2

6-Prenylapigenin

Cat. No.: B106327
CAS No.: 68097-13-2
M. Wt: 338.4 g/mol
InChI Key: VJDRSTHNWHVTNQ-UHFFFAOYSA-N
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Description

6-Prenylapigenin, also known as 6-Prenyl-4’,5,7-trihydroxyflavone, is a biologically active flavonoid. It is known for its anti-tumor activity and antiangiogenic properties. This compound exerts cytotoxicity against various cancer cells, including leukemia and solid tumors .

Mechanism of Action

Target of Action

6-Prenylapigenin is a biologically active flavonoid that exhibits anti-tumor activity and antiangiogenic properties . It exerts cytotoxicity against various cancer cells, including leukemia and solid cancer cells .

Mode of Action

It is known to exert cytotoxicity against cancer cells . This suggests that it may interact with cellular targets that are crucial for the survival and proliferation of cancer cells.

Biochemical Pathways

Given its cytotoxic effects on cancer cells, it is likely that it interferes with pathways essential for cell proliferation and survival .

Result of Action

This compound exerts cytotoxic effects against cancer cells . This suggests that it may induce cell death or inhibit cell proliferation in these cells.

Action Environment

The influence of environmental factors on the action, efficacy, and stability of this compound is not well-understood Factors such as pH, temperature, and the presence of other molecules could potentially affect its activity

: Kuete V, et al. Cytotoxicity and mode of action of four naturally occuring flavonoids from the genus Dorstenia: gancaonin Q, 4-droxylonchocarpin, this compound, and 6,8-diprenyleriodictyol. Planta Med. 2011 Dec;77 (18):1984-9. : this compound is a biologically active flavonoid with anti-tumor activity and antiangiogenic properties. This compound exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells.

Biochemical Analysis

Biochemical Properties

6-Prenylapigenin interacts with various biomolecules in biochemical reactions. It is known to exert cytotoxicity against cancer cells, indicating potential interactions with enzymes and proteins involved in cell proliferation and survival

Cellular Effects

This compound has been shown to have significant effects on various types of cells. It exerts cytotoxicity against cancer cells, such as leukemia and solid cancer cells This suggests that this compound may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert cytotoxicity against cancer cells , suggesting it may interact with biomolecules at the molecular level, potentially through binding interactions, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Prenylapigenin can be synthesized through various chemical reactions involving flavonoid precursors. One common method involves the prenylation of apigenin, a naturally occurring flavonoid, using prenyl bromide in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like dimethyl sulfoxide at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves the extraction of the compound from plant sources such as Dorstenia and Polygonum species. The extraction process includes solvent extraction, followed by purification steps like column chromatography to isolate the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 6-Prenylapigenin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .

Scientific Research Applications

6-Prenylapigenin has a wide range of scientific research applications:

Comparison with Similar Compounds

    Isobavachalcone: Another flavonoid with anti-inflammatory and anti-tumor properties.

    6,8-Diprenyleriodictyol: Known for its antioxidant and anti-inflammatory activities.

    4-Hydroxylonchocarpin: Exhibits cytotoxicity against cancer cells.

Uniqueness of 6-Prenylapigenin: this compound stands out due to its potent anti-tumor and antiangiogenic properties, making it a promising candidate for cancer therapy. Its ability to inhibit multiple pathways involved in inflammation and cancer progression highlights its therapeutic potential .

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O5/c1-11(2)3-8-14-15(22)9-18-19(20(14)24)16(23)10-17(25-18)12-4-6-13(21)7-5-12/h3-7,9-10,21-22,24H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJDRSTHNWHVTNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C2=C(C=C1O)OC(=CC2=O)C3=CC=C(C=C3)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential mechanisms of action of 6-Prenylapigenin?

A1: this compound has demonstrated activity against various targets, including:

  • Tyrosinase Inhibition: In vitro studies suggest that this compound, along with other prenylated polyphenols, exhibit potent inhibitory activity on melanin formation in B16 melanoma cells. This inhibitory effect is attributed to the presence of the 4-substituted resorcinol moiety in its structure. []
  • Antioxidant Activity: Research indicates that this compound possesses antioxidant properties. [] This activity may be related to its ability to scavenge free radicals, although further investigation is needed to confirm this mechanism. []
  • Antibacterial Activity: Studies have shown that this compound, along with other flavonoids, exhibits significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains. This activity is attributed to its ability to depolarize the bacterial cell membrane, leading to the inhibition of DNA, RNA, and protein synthesis. []

Q2: What is the molecular structure of this compound?

A2: this compound is a prenylated flavonoid. While the provided abstracts do not explicitly detail its spectroscopic data, its structure consists of an apigenin backbone with a prenyl group attached to the 6-position.

Q3: How does the structure of this compound influence its activity?

A3: The presence of the prenyl group in this compound appears to significantly influence its biological activity:

  • Enhanced Anti-melanogenic Activity: Compared to non-isoprenoid substituted polyphenols, the introduction of the isoprenoid (prenyl) moiety in this compound enhances its inhibitory activity on melanin production. []
  • Antibacterial Activity: The prenyl group, along with other structural features, contributes to the antibacterial activity of this compound by facilitating interactions with the bacterial cell membrane. []

Q4: What is known about the toxicity of this compound?

A4:

  • In vitro Toxicity: While this compound demonstrates cytotoxic activity against several cancer cell lines, it does not exhibit significant toxicity towards normal hepatocytes (AML12 cells) at concentrations up to 20 µg/mL. []
  • In vivo Toxicity: In silkworm larvae models, this compound did not show significant toxic effects at doses up to 625 μg/g of body weight. []

Q5: Has this compound been tested in any clinical trials?

A5: The provided abstracts do not mention any clinical trials involving this compound. Further research, including preclinical studies and clinical trials, is needed to fully evaluate its safety and efficacy in humans.

Q6: What are the potential applications of this compound based on the current research?

A6: Based on the available research, this compound shows potential for applications in various fields:

  • Cosmetics: Its inhibitory effect on melanin production suggests potential as a skin-whitening agent in cosmetic formulations. []
  • Pharmaceuticals: Its antibacterial, anti-inflammatory [, ], and potential antiviral [] activities warrant further investigation for developing novel therapeutic agents.

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